![molecular formula C16H14N6O3S B2552948 2-((4-amino-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-N-(benzo[d][1,3]dioxol-5-il)acetamida CAS No. 678155-68-5](/img/structure/B2552948.png)
2-((4-amino-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-N-(benzo[d][1,3]dioxol-5-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El compuesto exhibe una actividad anticancerígena prometedora. Los investigadores han explorado sus efectos en diversas líneas celulares de cáncer, incluyendo mama, pulmón, colon y leucemia. Los estudios mecanísticos sugieren que interfiere con vías celulares clave, como la regulación del ciclo celular y la apoptosis, lo que lo convierte en un posible candidato para la terapia del cáncer .
Inhibición de la Fosfatasa de Tirosina de Homología Src 2 (SHP2)
El compuesto (I) ha sido investigado como un inhibidor de la fosfatasa de tirosina de homología Src 2 (SHP2). La SHP2 juega un papel crítico en las vías de señalización celular relacionadas con el cáncer, las enfermedades cardiovasculares y los trastornos autoinmunes. La inhibición de la SHP2 puede ofrecer beneficios terapéuticos en estas condiciones .
Inmunomodulación
Los investigadores han explorado los efectos inmunomoduladores de este compuesto. Puede mejorar las respuestas inmunitarias al regular las citoquinas, la activación de las células T y la presentación de antígenos. Se necesitan más estudios para comprender completamente sus mecanismos inmunomoduladores .
Trastornos Oculares
Dada su estructura única, el compuesto también se ha investigado para su posible uso en trastornos oculares. Los investigadores han explorado sus efectos en las células de la retina y la inflamación ocular. Los hallazgos preliminares sugieren un papel protector en ciertas afecciones oculares .
Fibrosis
La fibrosis, caracterizada por una cicatrización excesiva del tejido, es una característica común en diversas enfermedades. El compuesto (I) ha mostrado propiedades antifibróticas en modelos preclínicos. Puede inhibir la activación de fibroblastos y la deposición de colágeno, convirtiéndolo en un posible agente terapéutico para las enfermedades fibróticas .
Enfermedades Cardiovasculares
Aunque la investigación está en curso, existe interés en explorar los efectos cardiovasculares de este compuesto. Puede afectar las células musculares lisas vasculares, la función endotelial y la inflamación. Las enfermedades cardiovasculares, como la aterosclerosis y la hipertensión, podrían beneficiarse de una mayor investigación .
En resumen, el compuesto “2-((4-amino-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-N-(benzo[d][1,3]dioxol-5-il)acetamida” es prometedor en diversos campos, desde la terapia del cáncer hasta la inmunomodulación y la salud ocular. Los investigadores continúan explorando sus posibles aplicaciones, y se necesitan más estudios para desbloquear todo su potencial terapéutico. 🌟
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-22-15(10-2-1-5-18-7-10)20-21-16(22)26-8-14(23)19-11-3-4-12-13(6-11)25-9-24-12/h1-7H,8-9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZVAZMJTLAAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)
![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
![3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2552874.png)
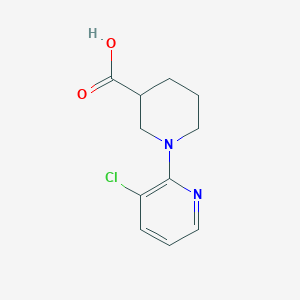
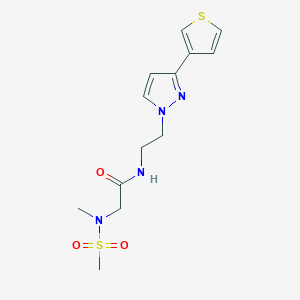
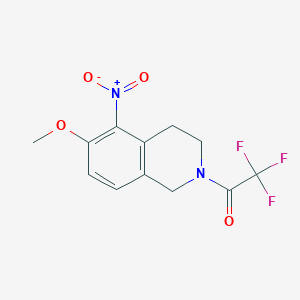
![8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2552879.png)
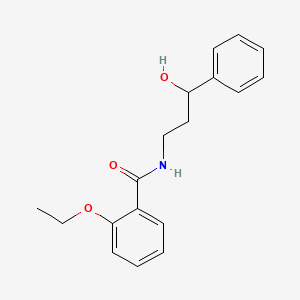
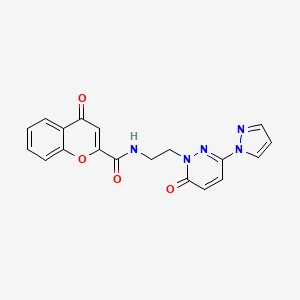
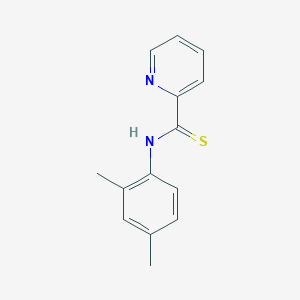
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
